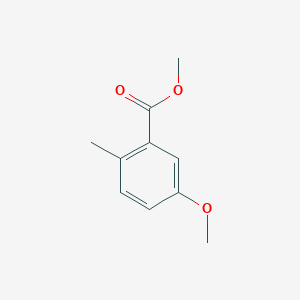

Methyl 5-Methoxy-2-methylbenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Methyl 5-methoxy-2-methylbenzoate belongs to the broad class of organic compounds known as benzoate esters. Benzoate esters are derivatives of benzoic acid, a simple aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group. wikipedia.org These esters are formed through the reaction of benzoic acid or its derivatives with an alcohol. wikipedia.orgfiveable.me This class of compounds is significant in both nature and industry, with applications ranging from food preservatives and flavorings to key precursors in the synthesis of pharmaceuticals and other complex organic molecules. wikipedia.orgchemicalbook.com

Historical Perspective of its Discovery and Early Research Applications

Early research involving methoxy-methylbenzoates often focused on their synthesis and their utility as intermediates for creating more complex molecules. The esterification of the corresponding carboxylic acid, 5-methoxy-2-methylbenzoic acid, with methanol (B129727) is a primary synthetic route. nih.gov The development of efficient synthetic methods for this and similar compounds was driven by the need for precisely substituted aromatic rings in fields like medicinal chemistry and materials science. The investigation of related structures, such as methyl 5-acetyl-2-methoxybenzoate and methyl 5-formyl-2-methoxybenzoate, as intermediates for pharmaceuticals and agrochemicals, highlights the strategic importance of this substitution pattern in synthetic chemistry. ontosight.aigoogle.comprepchem.com

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 73502-03-1 |

| Appearance | Not specified, but related compounds are often colorless liquids or solids. |

| Density | 1.1281 g/mL at 25 °C (for the isomer Methyl 2-methoxy-5-methylbenzoate) sigmaaldrich.com |

| Boiling Point | 124-131 °C at 22 mmHg (for the isomer Methyl 2-methoxy-5-methylbenzoate) sigmaaldrich.com |

| Refractive Index | n20/D 1.5310 (for the isomer Methyl 2-methoxy-5-methylbenzoate) sigmaaldrich.com |

Synthesis and Reactions

The primary method for synthesizing this compound is through the esterification of its parent carboxylic acid.

Esterification : The compound is typically synthesized by reacting 5-methoxy-2-methylbenzoic acid with methanol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid, and often requires heating under reflux to proceed to completion.

Once synthesized, this compound can serve as a precursor in various chemical transformations:

Reduction : The ester group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Hydrolysis : The ester can be cleaved back to the parent carboxylic acid (5-methoxy-2-methylbenzoic acid) and methanol by reacting with water in the presence of an acid or base catalyst. libretexts.org

Further Functionalization : The aromatic ring can undergo further reactions, although the existing methoxy (B1213986) and methyl groups will direct the position of any new substituents.

Applications in Research

This compound is primarily valued as a chemical intermediate. Its structure is a useful scaffold for building more elaborate molecules. Research applications include its use in the synthesis of potential pharmacologically active compounds and in the development of new agrochemicals. Derivatives of similarly structured compounds, like methyl 5-acetyl-2-methoxybenzoate, are explored for potential insecticidal, fungicidal, or herbicidal properties. ontosight.ai The specific arrangement of the methoxy and methyl groups can be crucial for the biological activity of the final target molecule.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-5-8(12-2)6-9(7)10(11)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVHDRXGLLXUQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471650 | |

| Record name | Methyl 5-Methoxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73502-03-1 | |

| Record name | Methyl 5-Methoxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-methoxy-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Derivatization Strategies of Methyl 5 Methoxy 2 Methylbenzoate

Direct Esterification Approaches

Direct esterification, often referred to as Fischer esterification, is a primary method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comstudy.com This reversible reaction necessitates strategies to shift the equilibrium towards the product, Methyl 5-methoxy-2-methylbenzoate. tcu.edu Common approaches include using an excess of one reactant, typically the less expensive methanol (B129727), or removing water as it is formed. tcu.edu

Catalytic Esterification with Benzoic Acid Derivatives and Methanol

The synthesis of this compound can be achieved through the catalytic esterification of 5-methoxy-2-methylbenzoic acid with methanol. Various acid catalysts are employed to facilitate this reaction, each with distinct characteristics and applications.

In recent years, solid acid catalysts have gained prominence as environmentally friendly and reusable alternatives to traditional homogeneous acid catalysts for ester synthesis. mdpi.com These catalysts are insoluble in organic solvents, allowing for easy separation from the reaction mixture and multiple reuse cycles. mdpi.com

Research into zirconium-based solid acids has shown their potential in catalyzing the esterification of various benzoic acid derivatives. mdpi.com Studies have explored zirconium fixed with different substances, identifying titanium as a particularly effective support for enhancing catalytic activity. mdpi.comresearchgate.net A catalyst with a Zirconium-Titanium (Zr:Ti) molar ratio of 1.2:1 has demonstrated optimal performance in the synthesis of a series of methyl benzoate (B1203000) compounds. mdpi.com These Zr/Ti solid acids function as solid superacids and can catalyze the direct condensation of benzoic acid and methanol. mdpi.com

The preparation of these catalysts involves steps such as mixing aqueous solutions of zirconium oxychloride and a supporting compound (like tetrabutyl titanate), drying, soaking in sulfuric acid, and calcining at high temperatures (e.g., 550 °C for 12 hours). mdpi.com Iron-supported zirconium/titanium solid acid catalysts have also been developed, with a Fe:Zr:Ti molar ratio of 2:1:1 showing excellent catalytic effects for the synthesis of methyl benzoate compounds. mdpi.com The presence of iron ions can increase the catalyst's surface area and the number of acid sites, thereby boosting its activity. mdpi.com

Lewis acids are effective catalysts in esterification reactions. Research has reported the direct condensation of benzoic acid and methanol using metallic Lewis acids without the need for auxiliary Brønsted acids. mdpi.comresearchgate.net This is a significant advancement, as previous reports on Lewis acid catalysts like Al₂O₃ or Fe₂(SO₄)₃·xH₂O required the presence of an auxiliary acid such as MeSO₃H or concentrated H₂SO₄. mdpi.com

Solid Lewis acid catalysts, including various metal oxides, are advantageous due to reduced equipment corrosion and their potential for recycling. mdpi.com For instance, zinc chloride (ZnCl₂) has been shown to catalyze both esterification and transesterification reactions, making it suitable for feedstocks containing fatty acids. mdpi.com Yttrium(III) triflate has also been used as a Lewis acid catalyst in the synthesis of this compound from alternative starting materials like 2-methylfuran and methyl propiolate, achieving a high yield of 79%.

Traditional Fischer esterification widely employs strong Brønsted acids as homogeneous catalysts. scielo.br Common catalysts in this category include concentrated sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and p-toluenesulfonic acid (p-TSA). mdpi.commdpi.com These acids effectively protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com

While effective and inexpensive, particularly sulfuric acid, these homogeneous catalysts present several drawbacks. mdpi.com They are difficult to recover from the reaction mixture, require significant amounts of water for neutralization and washing (leading to large volumes of acidic wastewater), and can cause side reactions like oxidation. mdpi.commdpi.com

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing reaction time and energy consumption. Key parameters include temperature, choice of solvent, and the molar ratio of reactants and catalyst.

Temperature: The reaction temperature significantly influences the rate of esterification. Generally, higher temperatures increase the reaction rate. nih.gov For solid acid-catalyzed reactions, temperatures around 120 °C with strong reflux have been utilized. mdpi.com In studies on the esterification of benzoic acid, the best conversions were often obtained at elevated temperatures, such as 160 °C. scielo.br

Solvents: Methanol often serves as both a reactant and a solvent. Using a large excess of methanol can shift the reaction equilibrium towards the product side. tcu.edu In some procedures, co-solvents are used. The choice of solvent can impact substrate solubility and may offer environmental benefits if "greener" options like acetonitrile are chosen, which can be more easily recycled. dergipark.org.tr

Catalysts: The amount and type of catalyst are critical. For heterogeneous catalysts, the loading is optimized to ensure high conversion. For example, a 10% catalyst loading relative to the mass of benzoic acid has been found to be effective in certain systems. scielo.br The reusability of solid catalysts is a key advantage, and they have been shown to maintain activity over several reaction cycles. mdpi.comscielo.br

Yield: The yield is affected by all the above factors as well as steric hindrance from substituents on the benzoic acid ring. The presence of a large group in the ortho position can decrease the yield. mdpi.com Optimization studies for similar processes have achieved high yields, for instance, a 97.4% yield for the esterification step in the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate was achieved by optimizing the molar ratio of reactants and catalyst. researchgate.net

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | Increase from 40°C to 60°C | Increases reaction rate and conversion of free fatty acids. | nih.gov |

| Optimal at 120°C - 160°C | Maximizes conversion for specific benzoic acid esterifications. | mdpi.comscielo.br | |

| Catalyst | Zr:Ti solid acid (1.2:1 ratio) | Exhibits optimal catalytic effect for methyl benzoate synthesis. | mdpi.com |

| 10% loading (vs. benzoic acid) | Effective concentration for heterogeneous catalysis. | scielo.br | |

| Reactant Ratio | Excess Methanol | Shifts equilibrium to favor product formation. | tcu.edu |

| Optimized Molar Ratios | Can lead to yields as high as 97.4% in related esterifications. | researchgate.net |

Esterification from 5-Methoxy-2-methylbenzoic Acid Precursors

An alternative strategy for synthesizing this compound involves the esterification of a precursor molecule, which is then chemically modified to yield the final product. A common precursor is 5-hydroxy-2-methylbenzoic acid.

This synthetic route typically involves a multi-step process:

Esterification of the Precursor: The initial step is the esterification of 5-hydroxy-2-methylbenzoic acid with methanol. This can be carried out using standard acid catalysis. To improve the yield and avoid harsh acidic conditions, carbodiimide-mediated coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed. This method enhances the formation of the methyl ester intermediate, Methyl 5-hydroxy-2-methylbenzoate.

Methylation of the Hydroxyl Group: Following the esterification, the hydroxyl group at the 5-position is methylated to form the methoxy (B1213986) group. This is typically achieved using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

In some cases, a regioselective protection-deprotection strategy may be necessary, especially with dihydroxybenzoic acid precursors, to ensure methylation occurs at the desired hydroxyl group. This involves selectively protecting one hydroxyl group, methylating the unprotected one, and then removing the protecting group. For 5-hydroxy-2-methylbenzoic acid, direct methylation after esterification is generally feasible. Typical yields for such methylation steps can range from 50% to 70%.

| Step | Starting Material | Key Reagents/Catalysts | Intermediate/Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| 1. Esterification | 5-Hydroxy-2-methylbenzoic acid | Methanol, DCC, DMAP | Methyl 5-hydroxy-2-methylbenzoate | N/A | |

| 2. Methylation | Methyl 5-hydroxy-2-methylbenzoate | Methyl iodide, K₂CO₃ | This compound | 50-70% |

Synthesis via Precursor Modification

The synthesis of this compound is accomplished through various strategic modifications of precursor molecules. These methodologies leverage established and robust chemical transformations, including the functionalization of salicylic acid derivatives, the oxidation of benzaldehydes, and derivatization from halogenated intermediates. Each approach offers a distinct pathway to the target molecule, relying on the careful selection of starting materials and reaction conditions.

From Salicylic Acid Derivatives

A primary and effective route to this compound begins with appropriately substituted salicylic acid derivatives. The key precursor for this pathway is 5-hydroxy-2-methylbenzoic acid. The synthesis involves a two-step process: the methylation of the phenolic hydroxyl group (etherification) and the esterification of the carboxylic acid group. These steps can sometimes be performed concurrently.

Dimethyl sulfate ((CH₃)₂SO₄) is a potent and widely used methylating agent for the etherification of phenols wikipedia.org. In this synthesis, the phenolic hydroxyl group at the C-5 position of a 5-hydroxy-2-methylbenzoic acid derivative is converted into a methoxy group. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, which deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of dimethyl sulfate in a nucleophilic substitution reaction (Sₙ2 mechanism) wikipedia.org.

One documented synthesis reports the direct methylation of 5-hydroxy-2-methylbenzoic acid using standard methylation protocols to yield this compound with a high yield of 85% . While specific conditions can vary, this transformation is generally efficient and is a common industrial practice for preparing methoxy-substituted aromatic compounds from their hydroxy analogues google.com.

Table 1: Representative Etherification Reaction

| Starting Material | Reagent | Base | Reported Yield |

|---|

Once the core structure of a methoxybenzoate is established, it can undergo further functionalization to introduce new chemical groups. Formylation, the introduction of a formyl group (-CHO), is a key example of such a modification. While not a direct step in synthesizing the title compound from the aforementioned precursor, it is a critical reaction for creating valuable intermediates in the broader class of substituted benzoates.

For instance, the formylation of methyl 2-methoxybenzoate (an isomer of the target compound's precursor) to produce methyl 5-formyl-2-methoxybenzoate is well-documented. This reaction can be achieved using hexamethylenetetramine (urotropine) in an acidic medium like methanesulfonic acid or trifluoroacetic acid google.comprepchem.com. This process, a variation of the Duff reaction, introduces a formyl group onto the aromatic ring, typically at a position activated by the methoxy group. Such formylated compounds are crucial building blocks in the synthesis of more complex molecules google.comprepchem.com.

Table 2: Example of Formylation on a Methoxybenzoate Ring System

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl 2-methoxybenzoate | Hexamethylenetetramine, Methanesulfonic acid | Heat to 80-90°C for 10-20 hours | Methyl 5-formyl-2-methoxybenzoate | 85.1% google.com |

From 2-Methoxy-5-methylbenzaldehyde (Potential Precursor)

Another potential synthetic pathway involves the modification of benzaldehyde derivatives. The compound 2-methoxy-5-methylbenzaldehyde is an isomer of the aldehyde that would directly lead to the target compound upon oxidation and esterification nih.gov. Understanding the reactions of this potential precursor is relevant to the broader synthetic chemistry of substituted benzoates.

The oxidation of an aldehyde group to a carboxylic acid is a fundamental transformation in organic chemistry byjus.comlearncbse.in. This can be accomplished using a variety of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent for specific applications learncbse.in. Following oxidation, the resulting carboxylic acid can be readily converted to its methyl ester via Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst like sulfuric acid researchgate.net.

If this two-step sequence (oxidation followed by esterification) were applied to the specified precursor, 2-methoxy-5-methylbenzaldehyde, the product would be Methyl 2-methoxy-5-methylbenzoate. This compound is an isomer of the target compound, this compound. Therefore, while 2-methoxy-5-methylbenzaldehyde is a viable precursor for its corresponding isomeric ester, it would not be a direct precursor for this compound through a simple oxidation-esterification sequence.

Derivatization from Halogenated Benzoate Intermediates

Modern synthetic strategies often employ halogenated aromatic compounds as versatile intermediates for building complex molecules through cross-coupling reactions. A plausible, albeit multi-step, route to this compound could start from a di-halogenated toluene or a halogenated methyl benzoate.

This strategy would typically involve two key steps: the introduction of the methoxy group and the formation of the methyl ester. For example, one could envision a synthesis starting from Methyl 5-bromo-2-methylbenzoate. The critical step would be the conversion of the carbon-bromine bond to a carbon-oxygen bond to install the required methoxy group. This transformation can be achieved via several methods:

Nucleophilic Aromatic Substitution (SₙAr): This reaction requires strong activation from electron-withdrawing groups and a potent nucleophile, such as sodium methoxide (B1231860).

Transition-Metal-Catalyzed Cross-Coupling: More commonly, reactions like the Buchwald-Hartwig etherification (using palladium catalysts) or the Ullmann condensation (using copper catalysts) are employed. These methods allow for the formation of aryl ethers under milder conditions than traditional SₙAr reactions and are highly effective for converting aryl halides to their corresponding methoxy derivatives.

While specific literature detailing this exact transformation for this compound was not highlighted, the synthesis of structurally related compounds, such as methyl 2-methoxy-5-sulfamoylbenzoate from chlorinated precursors, demonstrates the industrial viability of using halogenated intermediates in the synthesis of complex benzoates patsnap.comgoogle.com.

Halogenation at Aromatic Ring Positions

Halogenation of the aromatic ring of this compound proceeds via electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is governed by the directing effects of the three substituents already present on the benzene (B151609) ring. For typical benzene derivatives, a Lewis acid catalyst is required for halogenation. wikipedia.org

Methoxy Group (-OCH₃): This is a strongly activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

Methyl Group (-CH₃): This is a weakly activating group and is also ortho, para-directing through an inductive electron-donating effect. libretexts.org

Methyl Ester Group (-COOCH₃): This is a deactivating group and is meta-directing because it withdraws electron density from the ring. uomustansiriyah.edu.iq

The positions ortho and para to the activating methoxy and methyl groups are the most favorable for electrophilic attack. The combined influence of these groups directs incoming electrophiles, such as a halonium ion (e.g., Br⁺), to the C4 and C6 positions. Steric hindrance from the adjacent methyl and ester groups may influence the distribution of the resulting isomeric products. The reaction is typically carried out in the absence of UV light, using a Lewis acid catalyst like FeBr₃ or AlCl₃. wikipedia.org

Table 1: Electrophilic Aromatic Halogenation Conditions and Predicted Products

| Reagent | Catalyst | Condition | Predicted Major Products |

|---|---|---|---|

| Br₂ | FeBr₃ | Dark, Room Temp | Methyl 4-bromo-5-methoxy-2-methylbenzoate |

| Cl₂ | AlCl₃ | Dark, Room Temp | Methyl 4-chloro-5-methoxy-2-methylbenzoate |

| I₂ | HNO₃ (oxidizing agent) | N/A | Methyl 4-iodo-5-methoxy-2-methylbenzoate |

Halogenation of Alkyl Substituents

Halogenation of the methyl group (an alkyl substituent) at the benzylic position occurs through a free-radical mechanism. This reaction is highly regioselective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical. jove.comjove.com The conditions for benzylic halogenation are distinct from aromatic halogenation and require heat, light, or a radical initiator. jove.comjove.com

A common and effective reagent for this transformation is N-bromosuccinimide (NBS), often used with a radical initiator like peroxide or under UV light. jove.comjove.comlibretexts.org This method allows for the selective bromination of the methyl group to yield Methyl 5-methoxy-2-(bromomethyl)benzoate. Depending on the reaction conditions and the amount of halogenating agent used, multiple substitutions on the methyl group can occur. jove.com

Table 2: Benzylic Halogenation Conditions and Products

| Reagent | Condition | Product (Mono-substitution) |

|---|---|---|

| N-Bromosuccinimide (NBS) | Peroxide or UV light | Methyl 5-methoxy-2-(bromomethyl)benzoate |

| Cl₂ | Heat or UV light | Methyl 5-methoxy-2-(chloromethyl)benzoate |

Nucleophilic Substitution Reactions

The halogenated alkyl substituent created in the previous step serves as an excellent substrate for nucleophilic substitution reactions. Benzylic halides are particularly reactive towards nucleophiles. ucalgary.caucalgary.ca Primary benzylic halides, such as Methyl 5-methoxy-2-(bromomethyl)benzoate, typically react via an Sₙ2 pathway. ucalgary.ca This allows for the introduction of a wide variety of functional groups by displacing the halide with a suitable nucleophile.

Table 3: Nucleophilic Substitution of Methyl 5-methoxy-2-(bromomethyl)benzoate

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Cyanide | NaCN | Methyl 2-(cyanomethyl)-5-methoxybenzoate |

| Hydroxide | NaOH | Methyl 2-(hydroxymethyl)-5-methoxybenzoate |

| Alkoxide | NaOCH₃ | Methyl 5-methoxy-2-(methoxymethyl)benzoate |

| Azide | NaN₃ | Methyl 2-(azidomethyl)-5-methoxybenzoate |

Advanced Synthetic Routes and Challenges

Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. A key area for applying these principles to the synthesis of this compound is in the esterification of the parent carboxylic acid.

Traditional Fischer esterification often uses a large excess of alcohol and a strong, corrosive mineral acid catalyst like sulfuric acid, which can be difficult to separate and generates acidic waste. A greener alternative is the use of solid acid catalysts. researchgate.net Materials such as sulfated zirconia, zeolites, or sulfonic acid-functionalized resins can effectively catalyze the esterification. ias.ac.incsic.es

The main advantages of using solid acid catalysts include:

Reusability: The catalyst can be easily recovered by filtration and reused for multiple reaction cycles, reducing waste and cost. nih.gov

Reduced Corrosion: Solid catalysts are generally less corrosive than mineral acids.

Simplified Purification: Product isolation is simplified as the catalyst is in a different phase, often eliminating the need for aqueous workups to neutralize a soluble acid.

These catalysts offer a more sustainable and environmentally friendly route for the synthesis of esters. researchgate.net

Industrial Scale-Up Considerations and Challenges

Transitioning a chemical synthesis from a laboratory setting to industrial-scale production presents numerous challenges that must be addressed to ensure the process is safe, efficient, and economically viable. biosynth.comkewaunee.inhelgroup.com

Key considerations for the industrial scale-up of this compound and its derivatives include:

Safety and Hazard Management: Scaling up reactions, particularly exothermic ones like halogenations, requires robust thermal management to prevent thermal runaway. Handling large quantities of potentially hazardous materials necessitates strict safety protocols and specialized equipment. rebuildmanufacturing.com

Process Efficiency and Optimization: Reactions that are straightforward on a small scale can face issues with mass and heat transfer in large reactors, potentially affecting reaction rates, yield, and purity. rebuildmanufacturing.comuk-cpi.com Optimizing parameters like temperature, pressure, and mixing is crucial for consistent product quality. helgroup.com

Waste Management: Industrial processes must account for the treatment and disposal of waste streams. The generation of acidic or halogenated byproducts can lead to significant environmental and economic costs, making waste minimization a critical goal. uk-cpi.com

Reaction Mechanisms and Chemical Transformations of Methyl 5 Methoxy 2 Methylbenzoate

Ester Hydrolysis Mechanisms

Ester hydrolysis is a fundamental reaction of esters, leading to the formation of a carboxylic acid and an alcohol. The reaction can be catalyzed by acids or bases, or it can proceed under neutral conditions, typically at elevated temperatures.

The acid-catalyzed hydrolysis of an ester is a reversible process, which is essentially the reverse of the Fischer esterification reaction. youtube.comchemistrysteps.com To ensure the reaction proceeds towards hydrolysis, it is typically carried out with a large excess of water, which shifts the equilibrium towards the products. chemistrysteps.combyjus.comlearncbse.in

The generally accepted mechanism for the acid-catalyzed hydrolysis of an ester like Methyl 5-methoxy-2-methylbenzoate involves several steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group of the ester. This converts the methoxy group into a good leaving group (methanol).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of methanol (B129727).

Deprotonation: The final step is the deprotonation of the newly formed carbonyl group to yield the carboxylic acid product, 5-methoxy-2-methylbenzoic acid, and regenerate the acid catalyst. youtube.com

Studies on the hydrolysis of related compounds, such as methyl benzoates in high-temperature water, have shown that while hydrolysis of the ester group occurs, the methoxy group itself remains stable and is not significantly cleaved, even at temperatures up to 300 °C. psu.edu

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. youtube.com This process is technically base-promoted rather than catalyzed, as the hydroxide (B78521) ion is consumed during the reaction. youtube.com

The mechanism for the base-catalyzed hydrolysis of this compound proceeds as follows:

Nucleophilic attack by hydroxide: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. This step forms the carboxylic acid, 5-methoxy-2-methylbenzoic acid. youtube.com

Deprotonation: The newly formed carboxylic acid has an acidic proton. In the basic reaction medium, the methoxide ion or another hydroxide ion rapidly deprotonates the carboxylic acid to form a carboxylate salt (in this case, sodium or potassium 5-methoxy-2-methylbenzoate, depending on the base used) and methanol. This final acid-base reaction is essentially irreversible and drives the entire hydrolysis process to completion. youtube.com

The rate of alkaline hydrolysis is influenced by substituents on the benzene (B151609) ring. Studies on various methyl benzoates show that the electronic effects of these substituents play a crucial role. For methoxy-substituted benzoates, the position of the methoxy group is critical. A methoxy group in the meta position can lead to a higher rate of hydrolysis compared to when it is in the ortho or para position, due to the interplay of inductive and resonance effects. zenodo.org

Table 1: Research Findings on the Hydrolysis of Substituted Methyl Benzoates

| Compound | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|

| Methyl Benzoates | High-Temperature Water (200-300 °C) | Hydrolysis occurs without decarboxylation. A methoxy-substituted benzoate (B1203000) showed no significant cleavage of the methoxy group. | psu.edu |

| Methyl Benzoate | Alkaline Hydrolysis (LiOH) | The reaction follows a BAC2 mechanism, with the addition of the hydroxide ion being the rate-determining step. | nih.gov |

| Methyl o-methoxybenzoate | Alkaline Hydrolysis (NaOH) | The rate of hydrolysis is significantly influenced by the concentration of the hydroxide ion. | researchgate.net |

Hydrolysis of esters can also occur in neutral water without the presence of acid or base catalysts, particularly at high temperatures and pressures. psu.edu For methyl benzoates, this type of hydrolysis is generally observed at temperatures between 250 °C and 300 °C. Below 200 °C, the reaction is typically very slow or does not proceed to a significant extent. psu.edu

In the case of a methoxy-substituted methyl benzoate, studies have shown that under these high-temperature water conditions, the primary reaction is the hydrolysis of the ester linkage. The methoxy group itself is reported to be stable and does not undergo significant cleavage. psu.edu The increased reactivity of water at these elevated temperatures is attributed to changes in its physical and chemical properties, such as an increase in its dissociation constant, which allows it to promote acid-base catalyzed reactions. psu.edu

Aminolysis Reactions

Aminolysis is a chemical reaction in which an ester is cleaved by an amine to form an amide and an alcohol. For this compound, aminolysis would involve its reaction with an amine (e.g., ammonia (B1221849) or a primary/secondary amine) to produce 5-methoxy-2-methylbenzamide and methanol.

Computational studies, particularly using density functional theory (DFT), have provided significant insights into the mechanisms of aminolysis. Research on the reaction of methyl benzoate with ammonia has examined two primary mechanistic pathways: a concerted mechanism and a stepwise mechanism. researchgate.netnih.gov

Concerted Mechanism: In this pathway, the bond formation between the amine nitrogen and the carbonyl carbon, and the proton transfer steps occur simultaneously through a single transition state.

Stepwise Mechanism: This pathway involves the formation of a tetrahedral intermediate first, followed by subsequent proton transfers and the elimination of the leaving group (methoxide). researchgate.net

Theoretical calculations have shown that for the aminolysis of methyl benzoate, both the concerted and the neutral stepwise mechanisms have similar activation energies, suggesting that both pathways are plausible. researchgate.netnih.gov

The aminolysis reaction can be significantly accelerated by general base catalysis. In this scenario, a second molecule of the amine acts as a base to facilitate the necessary proton transfers during the reaction. researchgate.netnih.gov

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the presence of both a methoxy and a methyl group. The methoxy group is a strongly activating ortho, para-director due to its ability to donate electron density to the ring through resonance. The methyl group is a weakly activating ortho, para-director, operating through an inductive effect and hyperconjugation. quora.comlibretexts.org

Regioselectivity Influences of Methoxy and Methyl Groups

The directing effects of the methoxy and methyl groups are crucial in determining the position of substitution on the aromatic ring. The methoxy group at position 5 and the methyl group at position 2 work in concert to influence where incoming electrophiles will attack. Both groups are ortho, para-directors, meaning they activate the positions ortho and para to themselves. organicchemistrytutor.comyoutube.comyoutube.com

The methoxy group directs incoming electrophiles to the ortho (positions 4 and 6) and para (position 2) positions. The methyl group directs to its ortho (positions 1 and 3) and para (position 5) positions. The positions with the highest electron density, and therefore the most susceptible to electrophilic attack, are those that are activated by both groups. In this case, position 4 is ortho to the methoxy group and meta to the methyl group, while position 6 is ortho to the methoxy group and para to the methyl group. Position 3 is ortho to the methyl group and meta to the methoxy group. Due to the stronger activating effect of the methoxy group, substitution is most likely to occur at positions 4 and 6. quora.comlibretexts.org

Functional Group Interconversions

The ester, methoxy, and methyl functional groups of this compound can all undergo various chemical transformations.

Reactions of the Ester Moiety

The ester functional group can be hydrolyzed back to the corresponding carboxylic acid and methanol. This reaction can be carried out in either acidic or basic conditions. quora.comchemspider.com Under basic conditions, a process known as saponification, the reaction is effectively irreversible as the carboxylate salt is formed. quora.compsu.edu The ester can also be reduced to an alcohol using a strong reducing agent like lithium aluminum hydride.

Reactions of the Methoxy Group

The methoxy group is an ether and can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or boron tribromide (BBr3). gvsu.educore.ac.ukmasterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via nucleophilic attack on the methyl group, resulting in the formation of a phenol. The reaction with BBr3 is particularly effective for cleaving aryl methyl ethers. gvsu.educore.ac.uk

Reactions of the Methyl Group

The methyl group attached to the aromatic ring can undergo oxidation to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). ncert.nic.inpearson.comyoutube.com This reaction requires the presence of benzylic hydrogens. The methyl group can also undergo free-radical halogenation at the benzylic position in the presence of UV light. libretexts.org

Comparative Reactivity Studies with Analogous Compounds

The reactivity of this compound can be better understood by comparing it to its structural analogs.

Methyl 2-methylbenzoate: Lacks the activating methoxy group, making it less reactive towards electrophilic aromatic substitution. The directing effect is solely from the methyl group. echemi.com

Methyl benzoate: Serves as a baseline for reactivity. The ester group is deactivating, making the ring less susceptible to electrophilic attack than benzene itself. wikipedia.org

The presence of different substituents can significantly impact the rate of reactions like saponification. Electron-donating groups, such as methoxy and methyl, tend to decrease the rate of saponification by increasing the electron density on the carbonyl carbon, making it less electrophilic. chegg.comchegg.com Conversely, electron-withdrawing groups increase the rate of saponification. chegg.com

Table of Reaction Susceptibility

| Compound | Electrophilic Aromatic Substitution | Saponification |

|---|---|---|

| This compound | High | Moderate |

| Methyl 2-methylbenzoate | Moderate | Moderate-High |

| Methyl 5-methoxybenzoate | High | Low |

| Methyl benzoate | Low | High |

This table provides a qualitative comparison of the reactivity of this compound and its analogs in two key reactions. The "high," "moderate," and "low" designations are relative and based on the electronic effects of the substituents.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, offering precise insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

The proton NMR (¹H NMR) spectrum of Methyl 5-Methoxy-2-methylbenzoate provides distinct signals corresponding to each unique proton in the molecule. The structure is confirmed by signals from the aromatic protons and the three different methyl groups. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the chemical shifts reveal the electronic environment of the protons.

The methyl group at position 2 on the benzene (B151609) ring (C2-CH₃) appears as a singlet around δ 2.52 ppm. The two methoxy (B1213986) groups are also observed as sharp singlets: the aromatic methoxy group (-OCH₃) at approximately δ 3.82 ppm and the ester methoxy group (-COOCH₃) at about δ 3.89 ppm. The three aromatic protons are distinct and show characteristic splitting patterns due to coupling with their neighbors. They appear at approximately δ 6.96 (doublet of doublets), δ 7.15 (doublet), and δ 7.44 (doublet).

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.52 | Singlet (s) | 3H | C2-CH₃ |

| 3.82 | Singlet (s) | 3H | Ar-OCH₃ |

| 3.89 | Singlet (s) | 3H | COOCH₃ |

| 6.96 | Doublet of Doublets (dd) | 1H | Aromatic H |

| 7.15 | Doublet (d) | 1H | Aromatic H |

| 7.44 | Doublet (d) | 1H | Aromatic H |

Data sourced from a synthesis and characterization study.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, one would expect to see ten distinct signals corresponding to the ten carbon atoms in the molecule.

Based on data from analogous structures, the carbonyl carbon of the ester group is the most deshielded, appearing far downfield. The aromatic carbons bonded to oxygen are also found downfield, while other aromatic carbons appear in the typical range of 110-140 ppm. The methyl carbons are the most shielded, appearing furthest upfield. The methoxy carbons typically appear around 55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (Ester) | 165 - 170 |

| Aromatic C -OCH₃ | 155 - 160 |

| Aromatic C -H & C -C | 110 - 140 |

| Ar-OC H₃ | ~55 |

| COOC H₃ | ~52 |

NMR spectroscopy is exceptionally effective at differentiating between isomers. The substitution pattern on the benzene ring dictates the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons.

For instance, an isomer like Methyl 2-methoxy-5-methylbenzoate would also show three distinct aromatic protons. sigmaaldrich.com However, their chemical shifts and coupling constants would differ from those of this compound due to the altered positions of the electron-donating methoxy group and the weakly electron-donating methyl group. An isomer with higher symmetry, such as Methyl 3,5-dimethoxybenzoate, would show a simpler aromatic region in its ¹H NMR spectrum, with two protons appearing as one signal (a doublet) and the third as a separate signal (a triplet). This clear difference in splitting patterns allows for the unambiguous identification of the correct isomer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In GC-MS, the sample is first vaporized and separated into its components using a gas chromatograph. Each separated component then enters the mass spectrometer to be analyzed. For this compound (molecular weight 180.20 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z 180.

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the ester methoxy radical (•OCH₃), which would result in a fragment ion at m/z 149 (M - 31). Another typical fragmentation is the loss of the entire carbomethoxy radical (•COOCH₃), leading to an ion at m/z 121 (M - 59). nih.govdocbrown.info The relative abundance of these and other fragment ions creates a unique mass spectrum that serves as a molecular fingerprint. Studies on related methoxybenzoic acid methyl esters confirm the presence of a molecular ion at m/z 166 for isomers without the additional methyl group. libretexts.org

Table 3: Expected Key Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Identity | Description |

|---|---|---|

| 180 | [C₁₀H₁₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 149 | [M - •OCH₃]⁺ | Loss of ester methoxy radical |

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation than EI, typically producing a prominent protonated molecule, [M+H]⁺. For this compound, this would be an ion at m/z 181. This technique is valuable for confirming the molecular weight of a compound. chemicalbook.com

Ion Trap Tandem Mass Spectrometry (CI-IT-MS/MS) takes this a step further. In this method, the protonated molecule (m/z 181) is isolated in the ion trap and then subjected to controlled fragmentation through collision-induced dissociation (CID). shimadzu.com The resulting product ions provide detailed structural information. For example, the fragmentation of the m/z 181 ion would likely involve the neutral loss of methanol (B129727) (CH₃OH, 32 Da) to produce a daughter ion at m/z 149. This type of analysis can confirm the connectivity of the functional groups within the molecule, providing a high degree of confidence in its structural assignment. shimadzu.comnih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique used for the analysis of various compounds. In the context of analyzing benzoate derivatives, ESI-MS is often coupled with liquid chromatography. For instance, a study on Tamarix aphylla utilized UPLC-ESI-MS to identify secondary metabolites. ekb.eg The analysis was conducted in both positive and negative ion modes to detect a wide range of compounds. ekb.eg The general conditions for such an analysis involve a source temperature of around 150 °C, a capillary voltage of 3 kV, and a desolvation temperature of 440 °C. ekb.eg Mass spectra are typically recorded in a mass-to-charge ratio (m/z) range of 100–1000. ekb.eg While this specific study did not focus on this compound, the methodology is applicable for its analysis.

Molecular Ion Analysis and Fragmentation Pathways

The analysis of mass spectrometry data reveals crucial information about the molecular weight and fragmentation of a compound. For a related compound, methyl 2-hydroxybenzoate, the parent molecular ion peak [M]+ is observed at an m/z of 152, corresponding to its molecular formula [C₈H₈O₃]⁺. docbrown.info A smaller M+1 peak at m/z 153 is also present, which is indicative of the presence of a ¹³C isotope. docbrown.info

Key fragmentation patterns for methyl 2-hydroxybenzoate include:

Loss of a methoxy group (-OCH₃): This results in an ion at m/z 121 ([C₇H₅O₂]⁺), arising from the cleavage of the C-O bond. docbrown.info

Loss of a hydrogen atom: The m/z 121 ion can further lose a hydrogen atom to form a stable ion at m/z 120 ([C₇H₄O₂]⁺), which is often the base peak. docbrown.info

Loss of carbon monoxide (-CO): The ion at m/z 121 can lose a molecule of carbon monoxide to produce an ion at m/z 93 ([C₆H₅O]⁺). Similarly, the m/z 120 ion can lose CO to form an ion at m/z 92 ([C₆H₄O]⁺). docbrown.info

These fragmentation pathways provide a fingerprint for the molecule's structure. While this data is for a related isomer, similar fragmentation behavior would be expected for this compound, with the molecular ion peak appearing at m/z 180.20. sigmaaldrich.com

X-Ray Crystallography for Solid-State Structure Elucidation

Vibrational Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and molecular vibrations within a molecule.

For benzoate derivatives, characteristic vibrational modes can be assigned:

C-H vibrations: Aromatic C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹. scirp.org

CH₃ group vibrations: The antisymmetric and symmetric stretching modes of the methyl group are generally observed around 2987-2971 cm⁻¹ and 2901 cm⁻¹, respectively. scialert.net

C=O stretching: The carbonyl (C=O) stretching vibration of the ester group is a strong band, typically found in the region of 1730-1715 cm⁻¹.

C-O stretching: The C-O stretching vibrations of the ester and ether linkages are expected in the 1300-1000 cm⁻¹ region. For example, the asymmetric C-O-C vibration in a related compound was assigned at 1144 cm⁻¹ in the IR spectrum and 1146 cm⁻¹ in the Raman spectrum. esisresearch.org

Ring vibrations: The carbon-carbon stretching vibrations within the benzene ring occur in the 1625-1430 cm⁻¹ range. scialert.net

The table below summarizes some of the expected vibrational frequencies for this compound based on data from related compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100-3000 | scirp.org |

| Methyl C-H Stretch | 2987-2901 | scialert.net |

| Carbonyl C=O Stretch | 1730-1715 | |

| Asymmetric C-O-C Stretch | ~1146 | esisresearch.org |

| Ring C-C Stretch | 1625-1430 | scialert.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of a related compound, o-methylanisole, shows absorption maxima that can provide an indication of the expected absorption for this compound. nist.gov Additionally, it has been noted that this compound has potential applications as a UV absorber. epa.gov The change in alkali metal cations in o-methoxybenzoates has been shown to cause systematic shifts in their UV spectra. researchgate.net

Advanced Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds and other organic molecules. A reverse-phase HPLC (RP-HPLC) method has been developed for the determination of methyl 4-hydroxybenzoate, a related compound. researchgate.net This method utilizes a C18 column and a mobile phase consisting of a mixture of methanol and water, with detection at a specific wavelength. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.

Research Findings: The principles of separation in UPLC are the same as in HPLC, but the smaller particle size necessitates instrumentation capable of handling higher backpressures. Methods developed for HPLC can often be transferred to a UPLC system to take advantage of its benefits. For this compound, this would translate to significantly shorter run times, often under 5 minutes, while maintaining or improving the separation from any impurities. The mobile phases used are consistent with those for HPLC and HPLC-MS. The use of UPLC is particularly advantageous for high-throughput screening and quality control applications. It has been noted that columns with 3 µm particles are available for fast UPLC applications for similar compounds. sielc.com

| Parameter | Value |

| Stationary Phase | C18 (Octadecyl-silica), < 2 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (for MS) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Run Time | < 5 minutes |

| System | UPLC system capable of high-pressure operation |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides definitive identification.

Research Findings: The boiling point of the isomeric compound methyl 2-methoxy-5-methylbenzoate is reported as 124-131 °C at 22 mmHg, indicating that this compound is sufficiently volatile for GC analysis. sigmaaldrich.com A standard GC method would employ a non-polar or mid-polar capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms).

In a typical GC-MS analysis, a temperature program would be used to ensure good separation and peak shape. The mass spectrum of this compound is expected to show a molecular ion peak, followed by characteristic fragmentation patterns. Based on data for related methoxybenzoate esters, key fragments would likely arise from the loss of the methyl group, the methoxy group, and the ester functionality. For example, the GC-MS data for methyl 3-methoxybenzoate shows a strong molecular ion peak and a base peak corresponding to the loss of the methoxy group. nih.gov

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, at a constant flow rate |

| Inlet Temperature | 250 °C |

| Temperature Program | Initial 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Properties and Molecular Structure

The molecular structure of Methyl 5-Methoxy-2-methylbenzoate, with its methoxy (B1213986) and methyl groups at the 5- and 2-positions of the benzoate (B1203000) ring respectively, has been a subject of theoretical investigation to understand its inherent chemical nature. Quantum chemical calculations are employed to determine the equilibrium geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles. These calculations are fundamental to understanding the steric and electronic effects of the substituent groups on the benzene (B151609) ring.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the electronic structure and properties of molecules. nih.gov For compounds like this compound, DFT calculations offer a balance between accuracy and computational cost, making it feasible to study various molecular properties.

Vibrational Analysis and Frequencies

Vibrational spectroscopy, coupled with DFT calculations, provides a powerful method for identifying and characterizing molecules. Theoretical vibrational analysis for methyl benzoate has been performed using DFT methods like B3LYP with a 6-311+G(d,p) basis set, showing good agreement with experimental FT-IR and FT-Raman spectra. nih.gov Although specific vibrational frequency data for this compound is not detailed in the search results, studies on analogous molecules like 2- and 5-methylbenzimidazole (B147155) have utilized DFT to calculate vibrational frequencies and total energy distributions (TEDs), which aids in the assignment of fundamental vibrational modes. nih.gov These studies highlight the utility of DFT in understanding the vibrational characteristics of substituted benzene rings.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Surface Potential (MESP)

The Molecular Electrostatic Surface Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In studies of similar aromatic compounds, MESP analysis has been used to identify the most reactive sites. researchgate.net For this compound, one would expect the oxygen atoms of the methoxy and ester groups to be regions of high electron density, while the hydrogen atoms and the regions around the carbonyl carbon would exhibit positive potential.

Molecular Docking Studies and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.com This method is widely used in drug design and for understanding the interaction of small molecules with biological targets like enzymes and receptors. chemrevlett.com The binding energy is calculated to estimate the strength of the interaction.

While no specific molecular docking studies for this compound were found in the provided search results, the compound's structural similarity to other biologically active molecules suggests its potential for interaction with various molecular targets. For instance, derivatives of 5-methoxy-2-mercaptobenzimidazole (B30804) have been docked against the estrogen receptor alpha (ERα), a key target in breast cancer. chemrevlett.comchemrevlett.com Such studies provide a framework for how this compound could be investigated for its potential biological activities.

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations of reaction mechanisms provide detailed insights into the pathways of chemical reactions, including the identification of intermediates and transition states. youtube.com For esters like this compound, common reactions include synthesis via esterification and hydrolysis. mdpi.com

The synthesis of methyl benzoates through the esterification of benzoic acids with methanol (B129727) using an acidic catalyst has been studied, with proposed mechanisms involving the activation of the carbonyl group by a hydrogen ion, followed by nucleophilic attack by methanol. youtube.commdpi.com Transition state analysis in these simulations helps to determine the energy barriers of the reaction, providing a deeper understanding of the reaction kinetics. While specific simulations for this compound were not identified, the general mechanisms for benzoate esterification and hydrolysis are well-established and would apply. youtube.com

Conformation Analysis and Energetic Favorability

Computational chemistry provides valuable insights into the three-dimensional structure and energetic landscape of molecules. For this compound, conformational analysis focuses on identifying the most stable arrangements of its atoms and the energy barriers for interconversion between different conformations. These studies are crucial for understanding its physical properties, reactivity, and potential biological interactions.

Detailed experimental and computational studies specifically mapping the complete conformational landscape of this compound are not extensively available in the public domain. However, theoretical investigations of related substituted benzoates and aromatic esters offer a strong basis for predicting its conformational behavior.

The primary degrees of freedom in this compound involve rotation around several key single bonds:

The bond connecting the methoxy group to the benzene ring.

The bond between the methyl group and the benzene ring.

The C-C bond between the benzene ring and the carboxyl group.

The C-O bond of the ester group.

For substituted phenyl benzoates, it has been found that the molecules are generally flexible. tandfonline.com The energy required for rotation around the C-C and C-O bonds connecting the ester group is relatively low, often in the range of a few kJ/mol for rotations up to 20 degrees. tandfonline.com This suggests that this compound likely exists as a mixture of various conformers at room temperature.

The orientation of the methoxy and methyl groups relative to the methyl ester group will significantly influence the molecule's dipole moment and steric profile. The most energetically favorable conformations are expected to be those that minimize steric hindrance between the ortho-methyl group and the adjacent methyl ester. Furthermore, the orientation of the methoxy group's methyl moiety and the ester's methyl group will also be governed by the avoidance of steric clashes.

While specific energetic data for the conformers of this compound are not available, the table below conceptualizes how such data would be presented based on theoretical calculations for analogous compounds. The energy values are hypothetical and for illustrative purposes only.

Hypothetical Conformational Energy Profile

| Conformer | Dihedral Angle (C2-C1-C(O)-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A | ~0° (syn-periplanar) | 0.00 | 70 |

| B | ~180° (anti-periplanar) | 1.5 | 30 |

It is important to note that the actual rotational barriers and conformational preferences for this compound would require specific and high-level computational studies. Such analyses would typically employ quantum chemical methods to calculate the potential energy surface as a function of the key dihedral angles, thereby identifying the global and local energy minima corresponding to the most stable conformers.

Biological Activity and Mechanistic Studies of Methyl 5 Methoxy 2 Methylbenzoate Derivatives

Antimicrobial and Antifungal Properties

Derivatives of methyl benzoate (B1203000) have demonstrated notable efficacy against a range of microbial and fungal pathogens. The structural backbone of these compounds provides a versatile platform for modifications that can enhance their antimicrobial and antifungal potency.

Several studies have highlighted the in vitro effectiveness of methyl benzoate derivatives against fungal strains, particularly those of the Candida genus, which are common causes of opportunistic infections in humans.

One study investigated the antifungal activity of methyl 3,5-dinitrobenzoate (MDNB), both in its free form and as a nanoemulsion, against various strains of Candida albicans. The results showed that both forms inhibited the growth of all tested strains, with minimum inhibitory concentrations (MICs) ranging from 0.27 to 1.10 mM. nih.gov The nanoemulsion formulation of MDNB (MDNB-NE) was found to be more effective against the ATCC 90028 strain, with a minimum fungicidal concentration (MFC) of 1.10 mM compared to 2.21 mM for the free compound.

Another class of related compounds, new thioureides of 2-(4-methylphenoxymethyl) benzoic acid, also exhibited significant activity against planktonic fungal cells, including C. albicans, with MIC values ranging from 15.6 µg/mL to 62.5 µg/mL. researchgate.net Furthermore, certain benzimidazole derivatives containing a methoxy (B1213986) group have shown antifungal activity against C. albicans. imist.ma

| Compound/Derivative | Fungal Strain(s) | Activity (MIC/MFC) |

|---|---|---|

| Methyl 3,5-dinitrobenzoate (MDNB) | Candida albicans (various strains) | MIC: 0.27–1.10 mM |

| MDNB Nanoemulsion (MDNB-NE) | Candida albicans (ATCC 90028) | MFC: 1.10 mM |

| Free MDNB | Candida albicans (ATCC 90028) | MFC: 2.21 mM |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans | MIC: 15.6–62.5 µg/mL |

The mechanisms underlying the antifungal activity of these compounds are multifaceted. Molecular modeling studies on methyl 3,5-dinitrobenzoate suggest a multi-target mechanism of action in C. albicans. nih.gov

Another proposed mechanism involves the disruption of cellular processes through interactions with DNA. For instance, 5-Amino-2-methoxy-benzoic acid methyl ester is thought to inhibit bacterial growth by binding to DNA and preventing transcription. biosynth.com

Furthermore, the antioxidant properties of methyl benzoate derivatives may play a role in their antimicrobial effects. A study on various methyl benzoate esters investigated their antioxidant potential, which is linked to the ability to disrupt the delicate balance of reactive oxygen species within microbial cells. marmara.edu.tr Methyl 4-methoxybenzoate, for example, demonstrated the highest antioxidant activity among the tested molecules in a DPPH radical scavenging assay, with a 74.29% scavenging effect at a concentration of 2 mg/mL. marmara.edu.tr This suggests that some derivatives may exert their antimicrobial effects by inducing oxidative stress in the pathogen.

The antimicrobial potency of methyl benzoate derivatives is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. Structure-activity relationship (SAR) studies have provided insights into how different functional groups affect biological activity.

Research has shown that the presence of specific substituent groups can enhance antimicrobial effects. For example, in a series of benzimidazole derivatives, it was observed that the inclusion of chloro (Cl), bromo (Br), and nitro (NO2) groups increased the antimicrobial activity against Staphylococcus aureus, Enterococcus faecalis, and C. albicans. imist.ma

Another study investigated the impact of electron-withdrawing (NO2, Cl) and electron-donating (CH3, OCH3) groups at the para-position of methyl benzoate. It was found that methyl 4-nitrobenzoate exhibited the highest inhibition against both Staphylococcus aureus and Pseudomonas aeruginosa. marmara.edu.tr Similarly, the addition of a phenyl substituent to certain 5-methylbenzo[c]phenanthridinium derivatives was shown to dramatically increase their antibacterial activity. nih.gov These findings indicate that electronic and steric factors are key determinants of the antimicrobial efficacy of this class of compounds. researchgate.net

Potential as Enzyme Inhibitors

Beyond their direct antimicrobial effects, derivatives of methyl benzoate have been identified as potent inhibitors of key metabolic enzymes, highlighting their potential as therapeutic agents for diseases like cancer and malaria, where these pathways are often dysregulated.

The pentose phosphate pathway (PPP) is a crucial metabolic route for generating NADPH and the precursors for nucleotide biosynthesis. As this pathway is vital for rapidly proliferating cells, its inhibition is a promising strategy in disease treatment. researchgate.netnih.gov

Glucose 6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose phosphate pathway. nih.govgoogle.com Its inhibition can disrupt cellular redox balance and suppress cell growth. Studies have identified methyl benzoate derivatives as effective inhibitors of G6PD.

In one such study, methyl 4-amino benzoate derivatives were analyzed for their inhibitory effects on human G6PD (hG6PD). The half-maximal inhibitory concentration (IC50) values for these compounds were found to be in the range of 100.8 to 430.8 µM. researchgate.net Molecular docking studies further elucidated the interaction mechanisms, identifying one of the compounds as the most effective inhibitor against hG6PD with an estimated binding energy of -6.71 kcal/mol. researchgate.net These findings suggest that the benzoate structure can serve as a scaffold for developing drugs that target the pentose phosphate pathway. researchgate.netresearchgate.net

| Compound Class | Enzyme Target | Inhibitory Activity (IC50) |

|---|---|---|

| Methyl 4-amino benzoates | Human Glucose 6-phosphate dehydrogenase (hG6PD) | 100.8–430.8 µM |

Pentose Phosphate Pathway Inhibitors

6-phosphogluconate dehydrogenase (6PGD) Inhibition

Derivatives of methyl benzoate have been investigated for their potential to inhibit key enzymes in the pentose phosphate pathway (PPP). researchgate.net Specifically, the inhibitory effects of methyl 4-aminobenzoates on 6-phosphogluconate dehydrogenase (6PGD) have been analyzed. researchgate.net The enzyme 6PGD is a critical component of the PPP, and its inhibition can impact cancer cell proliferation and tumor growth. researchgate.netnih.gov

Glutathione Reductase (GR) and Glutathione S-transferase (GST) Inhibition

In addition to their effects on the pentose phosphate pathway, methyl benzoate derivatives have been studied for their interaction with enzymes involved in glutathione metabolism. Glutathione S-transferases (GSTs) are phase II detoxification enzymes that help neutralize a variety of harmful compounds. nih.govepa.gov Glutathione Reductase (GR) is a crucial antioxidant enzyme responsible for maintaining the intracellular redox balance. nih.gov

Computational, or in silico, studies have been employed to predict the binding affinities of methyl benzoate derivatives with Glutathione Reductase (GR) and Glutathione S-transferase (GST) receptors. researchgate.net For instance, computer-aided methods were used to assess derivatives such as methyl 4-amino-2-bromobenzoate and methyl 4-amino-2-chlorobenzoate, which were predicted to have the lowest binding energies for GR and GST receptors, respectively. researchgate.net

Lactoperoxidase (LPO) Enzyme Activity Modulation

Lactoperoxidase (LPO) is an enzyme found in secretions like milk, saliva, and tears, where it functions as a natural defense against bacteria and viruses. nih.govresearchgate.net The inhibitory potential of methyl benzoate derivatives against LPO has been a subject of scientific investigation. nih.gov

In one study, a series of methyl benzoate compounds were tested for their ability to inhibit LPO. The findings revealed that these compounds exhibited inhibitory activity with their inhibition constant (Kᵢ) values spanning a wide range, from 0.033 ± 0.004 µM to 1540.011 ± 460.020 µM. nih.gov The most potent inhibitor identified in this series was methyl 2-amino-3-bromobenzoate, which demonstrated the strongest inhibition with a Kᵢ value of 0.033 ± 0.004 µM. nih.gov

Table 1: Inhibition of Lactoperoxidase (LPO) by Methyl Benzoate Derivatives

| Compound | Kᵢ (µM) |

|---|---|

| Methyl 2-amino-3-bromobenzoate | 0.033 ± 0.004 |

This table summarizes the range of inhibitory constants (Kᵢ) observed for methyl benzoate derivatives against the Lactoperoxidase (LPO) enzyme.

Mechanism of Enzyme Inhibition

Understanding the mechanism by which these derivatives inhibit enzymes is crucial. Kinetic studies, often utilizing Lineweaver-Burk plots, are employed to determine the type of inhibition (e.g., competitive, non-competitive). researchgate.net For example, some methylated analogs have been shown to act as competitive inhibitors of enzymes like glutathione reductase. nih.gov

Molecular docking and simulation studies provide further insight into the binding interactions. For the potent LPO inhibitor, methyl 2-amino-3-bromobenzoate, docking studies indicated the formation of hydrogen bonds within the enzyme's binding cavity with specific amino acid residues, including Asp108, Ala114, and His351. nih.gov In other enzyme systems, inhibition can occur through a static quenching mechanism, leading to the formation of a stable complex between the inhibitor and the enzyme. nih.govnih.govnih.govresearchgate.net This process can cause conformational changes in the enzyme, often by affecting its hydrophobic regions. nih.govresearchgate.net

Interactions with Biological Macromolecules (e.g., Proteins)

The interaction of small molecules with transport proteins like serum albumin is a key determinant of their pharmacokinetic profile. Studies have explored the nature and mechanisms of interaction between selected methyl benzoate derivatives and the model transport protein, bovine serum albumin (BSA). nih.govnih.gov Spectroscopic techniques have shown that these interactions are largely driven by the formation of stable complexes. nih.govnih.gov The binding can cause a significant quenching of the intrinsic fluorescence of BSA, indicating a close proximity between the derivative and the tryptophan residues of the protein. nih.gov

Binding Studies with Bovine Serum Albumin (BSA)

The binding of methyl benzoate derivatives, specifically methyl o-methoxy p-methylaminobenzoate and methyl o-hydroxy p-methylaminobenzoate, to BSA has been characterized using steady-state and time-resolved spectroscopic methods. nih.govnih.gov These studies confirmed that the fluorescence quenching of BSA occurs through a static mechanism, which involves the formation of a ground-state complex between the derivative and the protein. nih.govnih.gov Thermodynamic analysis, by determining parameters such as ΔH, ΔS, and ΔG, has further revealed that hydrogen-bonding interactions are predominant in this binding phenomenon. nih.govnih.gov

Quantitative analysis of the interaction between methyl benzoate derivatives and BSA has been performed to determine the binding constants (K) and the stoichiometry of the complex. nih.gov The results from absorption and fluorescence titration experiments consistently show that the derivatives form stable complexes with BSA in a 1:1 ratio. nih.govnih.gov The binding constants were found to be on the order of 10⁴ M⁻¹, indicating a strong binding affinity. nih.govnih.gov

Table 2: Binding Parameters for Methyl Benzoate Derivatives with Bovine Serum Albumin (BSA)

| Derivative | Binding Constant (K) in Ground State (M⁻¹) | Stoichiometry (n) |

|---|---|---|

| Methyl o-methoxy p-methylaminobenzoate | (2.1 ± 0.1) x 10⁴ | ~1 |

This table presents the binding constants and stoichiometry for the interaction of two methyl benzoate derivatives with BSA, as determined by spectroscopic analysis. nih.gov

Influence on Supramolecular Solvation Dynamics in Biological Cavities

The binding of methyl benzoate derivatives within the biological cavities of BSA significantly influences the local solvent environment. Studies on the time-dependent fluorescence Stokes' shifts, which reflect the reorganization of solvent molecules around an excited-state fluorophore, reveal a considerable slowing of solvation dynamics when the organic molecule is bound to BSA compared to its state in a simple aqueous solution. nih.gov

This slowing of the solvation dynamics indicates that the water molecules within the hydrophobic interior of the protein, where the methyl benzoate derivative is bound, are more confined and have restricted mobility. The average solvation time within the BSA cavity is found to be about an order of magnitude longer than in bulk water, highlighting the impact of the protein's microenvironment on the solvent's behavior. nih.gov

Metabolic Pathways and Biotransformation

The metabolic fate of Methyl 5-Methoxy-2-methylbenzoate is anticipated to follow established biotransformation pathways for xenobiotics, particularly for aromatic esters. While specific studies on this exact compound are limited, its metabolism can be predicted based on the known metabolic reactions of structurally similar compounds. The primary route would likely involve initial hydrolysis of the ester group, followed by Phase I and Phase II detoxification reactions.

A probable initial step in the metabolism of this compound is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-methoxy-2-methylbenzoic acid. This reaction is often catalyzed by carboxylesterases. nih.gov

Detoxification Pathways

Following the initial hydrolysis, the resulting carboxylic acid and any potential Phase I metabolites would undergo detoxification through various conjugation reactions to increase their water solubility and facilitate their excretion from the body. nih.govnottingham.ac.uk